Predicted Lipophilicity (LogP) of the N‑Phenyl Derivative Versus the Unsubstituted 2‑Amino Parent Scaffold
The N‑phenyl substituent produces a predicted n‑octanol/water partition coefficient (XLogP) of 3.5079 for Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- . In contrast, the unsubstituted parent compound Thiazolo[4,5-b]pyridin-2-amine (CAS 13575-41-2) is substantially more polar; a direct experimentally measured LogP value is not available in authoritative open databases, but its lower molecular weight (151.19 vs. 227.28 g/mol) and the absence of the phenyl ring are consistent with a predicted LogP near or below 0.5 [1]. This difference of at least 3 log units corresponds to an approximately 1000‑fold greater partitioning into hydrophobic environments.
| Evidence Dimension | Calculated n‑octanol/water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.5079 (Thiazolo[4,5-b]pyridin-2-amine, N-phenyl-; CAS 100856-64-2) |
| Comparator Or Baseline | Thiazolo[4,5-b]pyridin-2-amine (CAS 13575-41-2; unsubstituted parent). XLogP not explicitly reported in open databases; structurally inferred to be ≤0.5 based on fragment contributions. |
| Quantified Difference | ΔXLogP ≈ +3.0 log units (estimated); the N‑phenyl analog is ≥1000× more lipophilic. |
| Conditions | In silico prediction (XLogP algorithm); no experimental shake‑flask LogP data are publicly available for either compound. |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; a 3‑log‑unit difference re‑classifies a compound from a polar fragment to a drug‑like molecule, making generic substitution chemically invalid for any permeability‑ or distribution‑dependent assay.
- [1] Molbase. [1,3]Thiazolo[4,5-b]pyridin-2-amine (CAS 13575-41-2). Molecular formula C6H5N3S, MW 151.189. http://qiye.molbase.cn (accessed 2026-05-13). View Source
